molecular formula C6H5ClFN B1294793 4-Chloro-2-fluoroaniline CAS No. 57946-56-2

4-Chloro-2-fluoroaniline

Cat. No.: B1294793
CAS No.: 57946-56-2
M. Wt: 145.56 g/mol
InChI Key: CSFDTBRRIBJILD-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is a clear, slightly yellow to orange-brown liquid with a molecular weight of 145.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroaniline can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of 4-chloro-2-fluoronitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or tin in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of 4-chloroaniline using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly important in developing drugs that target specific biological pathways. The compound's halogen substitutions enhance its reactivity and selectivity in chemical reactions, making it suitable for synthesizing complex organic molecules.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound were synthesized to develop selective P2X3 receptor antagonists, which are potential therapeutic agents for treating chronic pain conditions. Modifications of the compound resulted in improved biological activities, showcasing its importance in drug design and development .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and pesticides. Its ability to enhance crop protection and yield makes it valuable for sustainable agricultural practices.

Data Table: Agrochemical Formulations Using this compound

Agrochemical Type Active Ingredient Function
HerbicideThis compound-based compoundSelective weed control
PesticideThis compound derivativeInsect repellent

Dye Manufacturing

The compound is also a key component in producing dyes and pigments. Its unique structure allows for the creation of vibrant colors used in textiles and other materials.

Application Insights

The incorporation of this compound into dye formulations has been shown to improve color fastness and stability when exposed to light and washing processes.

Material Science

In material science, this compound is applied in creating specialty polymers and resins. These materials are essential for high-performance applications in electronics and coatings.

Properties of Polymers Derived from this compound

Property Value
Thermal StabilityHigh
Chemical ResistanceExcellent
Electrical ConductivityModerate

Research and Development

In academic and industrial laboratories, this compound is employed in various studies related to organic synthesis and chemical reactivity. Its role as a building block in synthetic chemistry aids researchers in advancing chemical knowledge.

Research Applications

  • Used as a reagent for synthesizing novel compounds.
  • Investigated for its reactivity patterns in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 3-Chloro-4-fluoroaniline
  • 4-Chloro-3-fluoroaniline

Comparison: 4-Chloro-2-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Biological Activity

4-Chloro-2-fluoroaniline (C6H5ClFN) is an aromatic amine that has garnered attention in various fields of research due to its biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a chloro and a fluoro group on the benzene ring, which influences its reactivity and biological properties. Its molecular structure can be represented as follows:

C6H5ClFN\text{C}_6\text{H}_5\text{ClF}\text{N}

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves halogenation reactions on aniline derivatives. The introduction of halogen substituents is known to significantly affect the compound's biological activity. Research indicates that modifications in the aniline moiety can enhance or diminish antagonistic properties against specific receptors, such as P2X3 receptors, which are implicated in pain signaling pathways .

Table 1: Structure-Activity Relationships of Halide Substituted Anilines

CompoundIC50 (nM)Activity Description
This compound1030Moderate P2X3R antagonistic activity
KCB-77033375Enhanced selectivity and metabolic stability

Antinociceptive Effects

Recent studies have highlighted the antinociceptive effects of compounds related to this compound. In animal models, these compounds demonstrated significant increases in mechanical withdrawal thresholds, indicating potential applications in treating neuropathic pain . The mechanism of action involves modulation of purinergic signaling pathways, particularly through P2X3 receptors.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound and related compounds against various cancer cell lines. For instance, a study involving platinum complexes derived from halogenated anilines reported IC50 values indicating moderate cytotoxicity, suggesting that these compounds may possess anticancer properties .

Case Studies

  • Biological Monitoring : A study monitored workers' exposure to related compounds like 3-chloro-4-fluoroaniline, highlighting the importance of biological monitoring through urinary metabolites and hemoglobin adducts. This approach allows for better assessment of long-term exposure risks associated with halogenated anilines .
  • Antibacterial Activity : Another investigation assessed the antibacterial efficacy of various halogenated anilines against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, further supporting the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2-fluoroaniline, and how can purity be validated?

this compound is typically synthesized via:

  • Sandmeyer reaction : Starting from 4-chloro-2-fluorobenzoic acid, involving chlorosulfonation, ammonolysis to sulfonamide, and subsequent reaction with furfurylamine .
  • Nucleophilic substitution : Using halogenated precursors (e.g., 4-chloro-2-fluoronitrobenzene) followed by catalytic hydrogenation .
    Purity validation : Use GC-MS (>97% purity criteria), HPLC (retention time matching), and elemental analysis (C, H, N, Cl, F) to confirm structural integrity .

Q. How should researchers characterize intermediates and byproducts during synthesis?

  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C shifts to confirm substitution patterns (e.g., chlorine at position 4, fluorine at position 2) .
    • IR : Detect NH2_2 stretching (~3400 cm1^{-1}) and C-Cl/F vibrations (700-500 cm1^{-1}) .
  • Chromatography : TLC or GC to monitor reaction progress and detect byproducts (e.g., unreacted nitro precursors) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact (classified as hazardous ).
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from Sandmeyer reactions) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in heterocyclic synthesis?

  • DFT workflows :
    • Optimize geometry using B3LYP/6-31G(d) to model electronic structure .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactions (e.g., NH2_2 group in urea formation) .
    • Simulate transition states for key steps (e.g., amidation or cyclization) to predict activation barriers .
  • Validation : Compare computed vibrational spectra with experimental IR data to refine functional groups’ charge distribution .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

  • Case study : Discrepancies in furosemide synthesis via Sandmeyer reaction :
    • Root cause analysis :

Kinetic vs. thermodynamic control : Trace side reactions (e.g., over-chlorination) using HPLC-MS.

Catalyst poisoning : Test for trace metals (e.g., Cu) via ICP-MS, which may deactivate catalysts.

  • Mitigation : Optimize stoichiometry (e.g., excess NH3_3 for ammonolysis) and use inert atmospheres to prevent oxidation .

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

  • Directing group effects :
    • NH2_2 as ortho/para director : Use HNO3_3/H2_2SO4_4 for nitration, favoring para-substitution due to fluorine’s electron-withdrawing effect .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, reducing side reactions .
  • Experimental validation : Compare 19^19F NMR shifts to confirm regioselectivity in intermediates .

Q. How to design a stability study for this compound under varying storage conditions?

  • Protocol :
    • Accelerated degradation : Expose samples to UV light (254 nm), humidity (85% RH), and heat (40°C) for 1–4 weeks .
    • Analytical endpoints : Monitor decomposition via HPLC (new peaks for degradation products) and colorimetric assays (NH2_2 group oxidation) .
  • Key findings : Halogenated anilines are prone to hydrolysis in acidic conditions; store under nitrogen at 4°C .

Q. Methodological Guidelines

  • Data interpretation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental outcomes with research goals .
  • Contradiction analysis : Apply triangulation (e.g., cross-validate NMR, MS, and computational data) to resolve conflicting results .

Properties

IUPAC Name

4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206666
Record name 4-Chloro-2-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-56-2
Record name 4-Chloro-2-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57946-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoroaniline
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Record name 4-Chloro-2-fluoroaniline
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Record name 4-chloro-2-fluoroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 119 parts of 4'-chloro-2'-fluoroacetanilide in 475 parts of ethanol and 200 parts of 37% hydrochloric acid was refluxed for 17 hours and the solvent removed at a reduced pressure of 300 mm.Hg to yield the moist, solid hydrochloride salt of 4-chloro-2-fluoroaniline.
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119
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Synthesis routes and methods II

Procedure details

To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol was added dropwise a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 ml of water. Upon completion of addition the reaction mixture was heated under reflux for three hours. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether. The combined extracts were concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to yield 81.0 g of 4-chloro-2-fluoroaniline; b.p. 83-85/12 mm. The reaction was repeated several times.
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155 g
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400 mL
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,138,242 (Goddard, Feb. 6, 1979) relates to herbicidal compounds and their preparation from 4-chloro-2-fluoroaniline. The 4-chloro-2-fluoroaniline is prepared through the chlorination of 2-fluoroacetanilide to yield 4-chloro-2-fluoroacetanilide and the subsequent formation of the desired aniline.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-fluoro-4-chlorobenzoic acid (6.05 g), polyphosphoric acid (62.51 g) and CH3NO2 (5.1 g) is heated at 130°. After about 2.5 hr, the reaction mixture is poured onto ice and made basic by addition of dilute sodium hydroxide. The reaction is then worked up by extracting with ether. The combined ether extracts are washed with water and brine, dried over sodium sulfate, filtered and evaporated to yield 2-fluoro-4-chloroaniline.
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6.05 g
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polyphosphoric acid
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62.51 g
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5.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Chloro-2-fluoroaniline

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